REACTION_CXSMILES
|
Br[C:2]1[C:3]([O:12][CH3:13])=[C:4]2[C:8](=[C:9](Br)[N:10]=1)[NH:7][CH:6]=[CH:5]2.NN>CCO.[Pd]>[CH3:13][O:12][C:3]1[CH:2]=[N:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
ADDITION
|
Details
|
Aqueous NH4OH (11% in H2O, 45 mL) was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with CH2Cl2 (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C=CNC2=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.95 mmol | |
AMOUNT: MASS | 290 mg | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |